TCO-PEG6-NHS ester
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Overview
Description
TCO-PEG6-NHS ester: is a compound that combines trans-cyclooctene (TCO), polyethylene glycol (PEG6), and N-hydroxysuccinimide (NHS) ester. This compound is widely used in bioconjugation and click chemistry due to its high reactivity and specificity. The hydrophilic PEG spacer increases water solubility and decreases steric hindrance during ligation, making it an ideal reagent for labeling antibodies, proteins, and other primary amine-containing macromolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TCO-PEG6-NHS ester typically involves the reaction of TCO with PEG6 and NHS ester. The process begins with the activation of the carboxyl group of PEG6 using NHS and a coupling agent like dicyclohexylcarbodiimide (DCC). The activated PEG6-NHS ester is then reacted with TCO to form the final product. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the NHS ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The product is typically purified using column chromatography and characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions: TCO-PEG6-NHS ester primarily undergoes substitution reactions due to the presence of the NHS ester group. The NHS ester reacts with primary amines to form stable amide bonds. This reaction is highly efficient and occurs under mild conditions, making it suitable for bioconjugation applications .
Common Reagents and Conditions:
Reagents: Primary amines, DMSO, DMF
Conditions: Mild, typically at room temperature or slightly elevated temperatures
Major Products: The major product formed from the reaction of this compound with primary amines is a stable amide bond, which is crucial for bioconjugation applications .
Scientific Research Applications
Chemistry: In chemistry, TCO-PEG6-NHS ester is used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). These chimeras are designed to selectively degrade target proteins by leveraging the ubiquitin-proteasome system .
Biology: In biological research, this compound is used for labeling proteins, antibodies, and other biomolecules. The PEG spacer enhances solubility and reduces non-specific binding, making it ideal for various biological assays .
Medicine: In medicine, this compound is used in the development of targeted drug delivery systems. The compound’s ability to form stable conjugates with biomolecules allows for precise targeting of therapeutic agents to specific cells or tissues .
Industry: In industrial applications, this compound is used in the production of diagnostic reagents and biosensors. Its high reactivity and specificity make it suitable for the development of sensitive and accurate diagnostic tools .
Mechanism of Action
The mechanism of action of TCO-PEG6-NHS ester involves the formation of stable amide bonds with primary amines. The NHS ester group reacts with the amine group to form an amide bond, while the TCO moiety can participate in bioorthogonal reactions with tetrazine-tagged molecules. This dual functionality allows for precise and efficient bioconjugation .
Comparison with Similar Compounds
- TCO-PEG4-NHS ester
- TCO-PEG12-NHS ester
- DBCO-PEG6-NHS ester
- BCN-PEG6-NHS ester
Comparison: TCO-PEG6-NHS ester is unique due to its optimal PEG spacer length, which balances solubility and steric hindrance. Compared to TCO-PEG4-NHS ester, it offers better solubility and reduced steric hindrance. Compared to TCO-PEG12-NHS ester, it provides a more compact structure, which can be advantageous in certain applications. DBCO-PEG6-NHS ester and BCN-PEG6-NHS ester are similar in their use of PEG spacers and NHS esters, but they differ in their reactive groups (DBCO and BCN, respectively), which can affect their reactivity and specificity in bioconjugation reactions .
Properties
Molecular Formula |
C28H46N2O12 |
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Molecular Weight |
602.7 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-(cyclooct-4-en-1-yloxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H46N2O12/c31-25-8-9-26(32)30(25)42-27(33)10-12-35-14-16-37-18-20-39-22-23-40-21-19-38-17-15-36-13-11-29-28(34)41-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,29,34) |
InChI Key |
ADJYXGBSZXWRNW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
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